molecular formula C13H19NOS B14383032 S-(6-Aminohexyl) benzenecarbothioate CAS No. 88313-89-7

S-(6-Aminohexyl) benzenecarbothioate

Cat. No.: B14383032
CAS No.: 88313-89-7
M. Wt: 237.36 g/mol
InChI Key: CDWFMCKZOREJFV-UHFFFAOYSA-N
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Description

S-(6-Aminohexyl) benzenecarbothioate is a synthetic biochemical reagent featuring a benzenecarbothioate group linked to a 6-aminohexyl spacer arm. This structure is highly valuable in research, particularly for its potential role in bioconjugation and as a building block for more complex molecules. The primary amine at the terminus of the hexyl chain allows for facile conjugation to carboxyl groups, activated esters, or other functional groups in target molecules, such as proteins, peptides, or solid supports. Simultaneously, the thioester moiety can serve as a site for further chemical modification or may exhibit specific reactivity in enzymatic or signal transduction studies. Researchers can leverage this compound in proteomics for the development of affinity probes, in material science for surface functionalization, or as a potential intermediate in the synthesis of enzyme inhibitors. The compound's design is instrumental in exploring biochemical interactions, signal transduction pathways, and cellular processes. As with all reagents of this nature, this compound is intended for Research Use Only and is not approved for use in humans, as a drug, or for any other clinical purposes. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88313-89-7

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

S-(6-aminohexyl) benzenecarbothioate

InChI

InChI=1S/C13H19NOS/c14-10-6-1-2-7-11-16-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,14H2

InChI Key

CDWFMCKZOREJFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCCCCCN

Origin of Product

United States

Advanced Synthetic Methodologies for S 6 Aminohexyl Benzenecarbothioate

Strategies for Thioester Bond Construction

The formation of the thioester linkage in S-(6-Aminohexyl) benzenecarbothioate requires the strategic coupling of a benzoyl group with a 6-aminohexane-1-thiol (B3055838) moiety. A recurring consideration in these syntheses is the presence of the primary amine in the thiol-containing precursor, which necessitates the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, to prevent competitive and undesired amide bond formation. The protected thiol, N-Boc-6-aminohexane-1-thiol, is therefore a key starting material, with a final deprotection step required to yield the target compound.

Direct acylation is a foundational and widely practiced method for thioester synthesis. researchgate.net This strategy involves the reaction of a thiol with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). In the context of synthesizing this compound, this would involve the reaction of N-Boc-6-aminohexane-1-thiol with benzoyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, which serves to neutralize the hydrogen chloride byproduct and facilitate the nucleophilic attack of the thiol.

The general mechanism involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group. The reaction is generally efficient and proceeds under mild conditions, making it a reliable route. Following the successful formation of the protected thioester, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to furnish the final product.

ParameterDetails
Thiol Precursor N-Boc-6-aminohexane-1-thiol
Acylating Agent Benzoyl Chloride
Base Triethylamine
Solvent Dichloromethane (DCM)
Typical Temperature 0 °C to Room Temperature
Post-Reaction Step Acidic deprotection of Boc group

Transition-metal catalysis offers powerful and versatile methods for C–S bond formation, enabling the coupling of substrates that are often unreactive under other conditions. acs.orgresearchgate.net Palladium and nickel complexes are prominent catalysts for thioesterification. chemrevlett.com A plausible route for the synthesis of this compound could involve a palladium-catalyzed coupling between a benzoyl source and N-Boc-6-aminohexane-1-thiol.

For instance, the coupling of aryl halides with thiols is a well-established transformation. researchgate.net While less common for thioester synthesis, related carbonylative coupling reactions, where carbon monoxide is incorporated, are also known. rsc.org A more direct approach might involve the palladium-catalyzed reaction between thiobenzoic acid and an alkyl halide, or the coupling of benzoyl chloride with the aminothiol. These reactions typically require a phosphine (B1218219) ligand to stabilize the metal center and facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. The use of transition-metal-free protocols is also gaining traction to avoid metal contamination in the final products. rsc.orgacs.org

ParameterDetails
Thiol Precursor N-Boc-6-aminohexane-1-thiol
Acyl Source Benzoyl Chloride or Thiobenzoic Acid
Catalyst Pd(OAc)₂ or Ni(acac)₂
Ligand Xantphos or other phosphine ligands
Base K₂CO₃ or Cs₂CO₃
Solvent Toluene or Dioxane

Electrochemical synthesis represents a green and innovative approach to chemical transformations, utilizing electrical current to drive reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org For thioester synthesis, electrochemical methods can be employed to generate reactive acyl radical intermediates under mild conditions. rsc.org

In a potential electrochemical synthesis of this compound, an α-keto acid like benzoylformic acid could serve as a precursor to a benzoyl radical via electrochemically induced decarboxylation. rsc.org This highly reactive radical could then be trapped by a sulfur source, such as elemental sulfur or directly by N-Boc-6-aminohexane-1-thiol, to form the thioester bond. rsc.orgrsc.org This metal-free and oxidant-free method is characterized by its high atom economy and chemoselectivity. rsc.org

ParameterDetails
Acyl Precursor Benzoylformic Acid
Thiol Precursor N-Boc-6-aminohexane-1-thiol
Electrode Setup Undivided cell with carbon-based electrodes
Electrolyte Tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄)
Solvent Acetonitrile (B52724) (MeCN)
Key Feature Metal-free and oxidant-free conditions

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, allowing for the formation of chemical bonds under exceptionally mild conditions. nih.gov This methodology relies on a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates. arizona.edu

The synthesis of this compound via photoredox catalysis could be achieved by generating an acyl radical from a stable benzoic acid derivative. rsc.org For example, a redox-active ester of benzoic acid could be reduced by an excited photocatalyst (e.g., a ruthenium or iridium complex) to generate an alkyl radical via decarboxylation, which is then coupled with a suitable sulfur source. acs.org Alternatively, merging photoredox with copper catalysis allows for the direct decarboxylative thiolation of redox-active esters with thiobenzoic acid. acs.org This approach is noted for its broad substrate scope and tolerance of various functional groups.

ParameterDetails
Acyl Precursor Redox-active ester of Benzoic Acid
Thiol Precursor N-Boc-6-aminohexane-1-thiol
Photocatalyst [Ru(bpy)₃]Cl₂ or fac-Ir(ppy)₃
Light Source Blue or White LEDs
Solvent Dimethylformamide (DMF) or Acetonitrile (MeCN)
Key Advantage Mild reaction conditions (room temperature)

N-Heterocyclic carbenes (NHCs) are a class of versatile organocatalysts that can induce umpolung, or polarity reversal, of functional groups. researchgate.netresearchgate.net In the context of thioester synthesis, NHCs can catalyze the reaction of aldehydes with a thiolating reagent. nih.gov

For the synthesis of this compound, benzaldehyde (B42025) would serve as the acyl precursor. The NHC catalyst first adds to benzaldehyde to form a nucleophilic Breslow intermediate. nih.gov This intermediate, an acyl anion equivalent, can then react with an electrophilic sulfur source, such as N-thiosuccinimide derivatives, which subsequently transfers the sulfur group. researchgate.netnih.gov Alternatively, in the presence of an oxidant, the Breslow intermediate can be oxidized to an acyl azolium ion, which is a highly reactive electrophile that readily reacts with N-Boc-6-aminohexane-1-thiol to form the desired thioester.

ParameterDetails
Acyl Precursor Benzaldehyde
Thiol Precursor N-Boc-6-aminohexane-1-thiol
Catalyst Imidazolium or Triazolium salt (NHC precatalyst)
Base DBU or K₂CO₃
Oxidant (if required) Quinone or Azobenzene derivatives
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)

While Grignard reagents are classically known for their addition to carbonyls to form alcohols, they can be adapted for thioester synthesis, particularly from esters. nih.govacs.org This method provides a direct and efficient conversion of readily available alkyl esters into thioesters under mild conditions. nih.gov

To synthesize this compound using this approach, N-Boc-6-aminohexane-1-thiol would first be treated with a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl). nih.gov This reaction generates a magnesium thiolate in situ. This highly nucleophilic thiolate then reacts with a benzoate (B1203000) ester, such as methyl benzoate. The thiolate attacks the ester carbonyl, leading to the displacement of the methoxide (B1231860) leaving group and the formation of the N-Boc-protected thioester. The reaction demonstrates excellent functional group tolerance and typically results in high yields. nih.govacs.org

ParameterDetails
Ester Precursor Methyl Benzoate
Thiol Precursor N-Boc-6-aminohexane-1-thiol
Activating Reagent Isopropylmagnesium Chloride (iPrMgCl)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Key Feature Direct conversion of ester to thioester

One-Pot and Multicomponent Reaction Sequences for Thioester Formation

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of thioesters, as they minimize the need for intermediate purification steps, reduce solvent waste, and save time. rsc.orgresearchgate.net These reactions involve the sequential or simultaneous combination of three or more reactants in a single vessel to form a complex product. researchgate.net For the synthesis of a thioester like this compound, this approach could involve the in situ generation of a reactive thioacid or thiol derivative followed by its reaction with a benzoyl equivalent.

Several methodologies have been developed for the one-pot synthesis of thioesters. One notable approach involves the reaction of benzoic anhydrides, thiourea, and an alkyl halide. researchgate.net In this method, thiobenzoic acid is generated in situ from the reaction of benzoic anhydride and thiourea, which then reacts with the alkyl halide. researchgate.net Another efficient method utilizes sodium thiosulfate (B1220275) as a sulfur surrogate, which reacts with an anhydride to generate an acyl-Bunte salt; this intermediate then reacts with an alkyl halide to form the thioester. rsc.org The key advantages of such one-pot procedures include operational simplicity and the use of less toxic and odorless reagents. rsc.orgresearchgate.net

Multicomponent reactions, such as those based on isocyanides, have also been adapted for the formation of complex heterocyclic structures containing ester linkages, and similar principles can be applied to thioester synthesis. researchgate.net These strategies offer high atom economy and can generate structurally diverse products from simple starting materials. rsc.org

Table 1: Comparison of One-Pot Thioester Synthesis Methods

MethodKey ReagentsAdvantagesPotential Application for Target Compound
Thiourea-BasedCarboxylic Anhydride, Thiourea, Alkyl HalideOdorless, operational simplicity. researchgate.netReaction of benzoic anhydride, thiourea, and a protected 6-aminohexyl halide.
Sodium Thiosulfate MethodCarboxylic Anhydride, Na₂S₂O₃, Alkyl HalideUses a stable sulfur surrogate, transition metal-free. rsc.orgAcylation of thiosulfate with benzoic anhydride, followed by substitution with a protected 6-aminohexyl halide. rsc.org
Copper-Catalyzed CouplingAldehyde, Thiol, Oxidant (e.g., TBHP)Tolerates a wide range of functional groups, can be performed in water. rsc.orgCoupling of benzaldehyde with protected 6-amino-1-hexanethiol.

Principles of Green Chemistry in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. Key considerations include the choice of solvents, reagents, and reaction conditions.

One of the primary goals of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and several methods for thioester synthesis have been developed that can be performed in aqueous media. rsc.orgrsc.org For example, copper-catalyzed coupling of aldehydes and thiols can proceed efficiently in water without the need for surfactants. rsc.org Another approach involves the reaction of thioacids with α-haloketones in water, which proceeds cleanly and in high yields. researchgate.net

The choice of reagents is also crucial. Atom-economical reactions, such as direct condensation of a carboxylic acid and a thiol, are preferred over substitution reactions that generate stoichiometric byproducts (e.g., from acid chlorides). wikipedia.org The use of catalytic reagents instead of stoichiometric ones further enhances the green credentials of a synthetic route. rsc.org For instance, developing a catalytic method for the direct coupling of benzoic acid and N-protected 6-amino-1-hexanethiol would be a significant green advancement.

Continuous-Flow Chemistry Applications for Enhanced Synthesis

Continuous-flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing for the synthesis of thioesters. mdpi.comacs.org These advantages include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scale-up. mdpi.comresearchgate.net

A continuous-flow process for this compound could be designed as a telescoped or multi-step sequence without the need for intermediate isolation. researchgate.netnih.gov For example, a stream of benzoic acid could first be passed through a reactor containing an activating agent. This activated intermediate would then merge with a stream of N-protected 6-amino-1-hexanethiol in a second reactor to form the thioester. Subsequent in-line purification, perhaps using solid-phase scavengers or liquid-liquid extraction, could be integrated before a final deprotection step in another reactor module. Such a system can significantly reduce reaction times from hours to minutes and improve product consistency. mdpi.comnih.gov

Table 4: Batch vs. Continuous-Flow Synthesis for Thioesterification

ParameterBatch SynthesisContinuous-Flow Synthesis
Reaction TimeHours to daysSeconds to minutes. mdpi.comnih.gov
SafetyHigher risk due to large volumes of reagents.Improved safety with small reaction volumes. mdpi.com
Heat & Mass TransferOften inefficient, can lead to hotspots.Highly efficient due to high surface-area-to-volume ratio. mdpi.com
ScalabilityDifficult, often requires re-optimization.Straightforward by running the system for a longer time ("scaling out").
Process ControlLimited control over reaction parameters.Precise control over temperature, pressure, and residence time. acs.org

Mechanistic Investigations and Reactivity Profiles of S 6 Aminohexyl Benzenecarbothioate

Reaction Mechanisms of the Thioester Functionality

The reactivity of the thioester group in S-(6-Aminohexyl) benzenecarbothioate is central to its utility in various chemical transformations. Thioesters, in general, are more reactive than their oxygen ester counterparts towards many nucleophiles, a property attributed to the lower resonance stabilization of the C-S bond compared to the C-O bond and the better leaving group ability of the thiol moiety.

Acyl Transfer Reactions and Kinetic Studies

Enzyme-catalyzed acyl transfer reactions of thioesters have been studied, revealing a bi-bi ping-pong mechanism for Candida antarctica lipase (B570770) B in organic media. For S-ethyl thiooctanoate, a model S-alkyl thioester, the Vm/Km value was found to be 25- to 30-fold lower than that for the corresponding oxygen ester, ethyl octanoate, when using 1-octanol (B28484) as the acyl acceptor in heptane. This difference was primarily attributed to the Michaelis-Menten constant (Km), indicating that the enzyme's affinity for the thioester substrate plays a significant role in the reaction kinetics.

Acyl DonorAcyl AcceptorSolventRelative Vm/KmPrimary Factor
S-Ethyl Thiooctanoate1-OctanolHeptane1Km
Ethyl Octanoate1-OctanolHeptane25-30-
Vinyl Octanoate1-OctanolHeptane4Km

Nucleophilic Attack Pathways at the Thioester Carbonyl

The carbonyl carbon of the thioester group in this compound is electrophilic and serves as the primary site for nucleophilic attack. Common nucleophiles include amines, thiols, and hydroxide (B78521) ions. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to release the thiol leaving group (6-aminohexane-1-thiol in this case) and form the acylated product.

The reactivity of thioesters towards nucleophiles is generally higher than that of oxygen esters. This enhanced reactivity makes them valuable acylating agents in organic synthesis. For instance, thioesters are employed in native chemical ligation for the synthesis of peptides, where a C-terminal thioester reacts with an N-terminal cysteine residue.

Thiolysis and Hydrolysis Mechanisms of the Thioester Bond

Thiolysis: The reaction of a thioester with a thiol, known as thiol-thioester exchange, proceeds via a nucleophilic attack of a thiolate anion on the thioester carbonyl carbon. This reversible reaction is crucial in dynamic combinatorial chemistry and for the formation of disulfide bonds under certain conditions. The rate of thiol-thioester exchange is pH-dependent, as the concentration of the more nucleophilic thiolate anion increases with pH.

Hydrolysis: The thioester bond is susceptible to hydrolysis, yielding a carboxylic acid and a thiol. This reaction can be catalyzed by acid or base.

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The rate constants for base-mediated hydrolysis (kb) of model alkyl thioesters are significantly higher than for acid-mediated hydrolysis.

Acid-catalyzed hydrolysis: In acidic media, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

pH-independent hydrolysis: A slower, pH-independent hydrolysis also occurs.

Kinetic studies on S-methyl thioacetate (B1230152), a simple alkyl thioester, have provided the following rate constants in water:

ka (acid-mediated) = 1.5 × 10⁻⁵ M⁻¹ s⁻¹

kb (base-mediated) = 1.6 × 10⁻¹ M⁻¹ s⁻¹

kw (B13871080) (pH-independent) = 3.6 × 10⁻⁸ s⁻¹

At pH 7 and 23°C, the half-life for the hydrolysis of S-methyl thioacetate is approximately 155 days, while the half-life for thiol-thioester exchange with 2-sulfonatoethanethiolate (at 1 mM concentration) is about 38 hours. This demonstrates that under neutral conditions, thiol-thioester exchange can be significantly faster than hydrolysis. The heats of hydrolysis for several alkyl thioacetates have been determined, with values generally being slightly exothermic.

ReactionConditionsHalf-life
Hydrolysis of S-methyl thioacetatepH 7, 23°C155 days
Thiol-thioester exchange of S-methyl thioacetatepH 7, 23°C, 1 mM 2-sulfonatoethanethiolate38 hours

Reactivity and Controlled Functionalization of the Aminohexyl Group

The presence of a primary amine in the 6-aminohexyl moiety provides a versatile handle for a wide range of chemical modifications. The reactivity of this amine can be controlled to achieve selective functionalization.

Amine Reactivity in Chemoselective Conjugation Reactions

The primary amine of the aminohexyl group is a potent nucleophile and can readily participate in various conjugation reactions. Chemoselectivity is crucial when both the thioester and the amine are present, as is the case in this compound. The relative reactivity of the two functional groups will depend on the reaction conditions and the nature of the electrophile.

In reactions with acylating agents, for example, the amine is generally more nucleophilic than the thioester sulfur under neutral or slightly basic conditions, leading to preferential N-acylation. However, under specific conditions or with particular reagents, the thioester can be targeted.

Selective Derivatization of the Primary Amine Moiety

The primary amine can be selectively derivatized through a variety of reactions, including:

Acylation: Reaction with acid chlorides, anhydrides, or activated esters to form amides.

Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Isocyanate and Isothiocyanate addition: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively.

The selective functionalization of amino groups in the presence of other nucleophilic groups is a common challenge in organic synthesis. For unprotected amino acids, N-alkylation can be challenging due to competing esterification of the carboxylic acid moiety. However, methodologies using specific catalysts, such as NHC-Ir(III) complexes, have been developed for the selective N-alkylation of unprotected amino acids using alcohols as alkylating agents. In the context of this compound, the choice of reagents and reaction conditions will be critical to ensure that the derivatization occurs at the amine without affecting the thioester linkage. For instance, using a non-nucleophilic base and an appropriate solvent can favor N-functionalization over reactions involving the thioester.

Intramolecular Interactions and Conformational Dynamics within the Compound

The structural flexibility and preferred conformations of this compound are dictated by a variety of intramolecular interactions. These non-covalent forces play a crucial role in determining the molecule's three-dimensional shape, which in turn influences its reactivity and biological activity. Key interactions include hydrogen bonding, van der Waals forces, and potential π-stacking.

The primary amine at one end of the hexyl chain and the thioester group at the other create opportunities for the molecule to fold back on itself. This "folded" conformation can be stabilized by an intramolecular hydrogen bond between the amine's hydrogen atoms and the carbonyl oxygen or the sulfur atom of the thioester. The flexibility of the six-carbon alkyl chain allows the molecule to adopt various conformations in solution, ranging from an extended linear form to more compact, folded structures.

The dynamic equilibrium between different conformers is influenced by the solvent environment. In polar solvents, the extended conformation might be favored due to interactions with solvent molecules. Conversely, in nonpolar environments, intramolecular interactions may dominate, leading to a higher population of folded conformers.

Table 1: Potential Intramolecular Interactions in this compound

Interaction TypeDonorAcceptorPotential Impact on Conformation
Hydrogen BondingAmine (N-H)Carbonyl Oxygen (C=O)Promotes folded or bent conformations
Hydrogen BondingAmine (N-H)Thioester Sulfur (S)Contributes to folded structures
van der WaalsAlkyl ChainBenzene (B151609) RingInfluences overall compactness
π-StackingBenzene RingBenzene Ring (intermolecular)Can lead to aggregation at high concentrations

Stability Studies under Diverse Chemical Environments and pH Conditions

The stability of this compound is a critical factor in its handling, storage, and application. The thioester and amine functionalities are susceptible to degradation under certain chemical and pH conditions.

pH-Dependent Stability:

The compound's stability is significantly influenced by pH. The primary amine group (pKa typically around 10-11) will be protonated at acidic and neutral pH, forming the corresponding ammonium (B1175870) salt. This protonation can influence the molecule's solubility and intramolecular interactions.

The thioester linkage is the most chemically labile part of the molecule. It is susceptible to hydrolysis, which can be catalyzed by both acid and base.

Acidic Conditions: Under acidic conditions, hydrolysis of the thioester bond is generally slow. The protonation of the carbonyl oxygen can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Neutral Conditions: At neutral pH, the rate of hydrolysis is typically at its minimum.

Basic Conditions: In alkaline environments, the thioester is highly susceptible to hydrolysis. The hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of a benzoate (B1203000) and 6-aminohexane-1-thiol (B3055838). The rate of this hydrolysis increases significantly with increasing pH.

Table 2: Predicted Stability of this compound at Different pH Values

pH RangeDominant SpeciesPrimary Degradation PathwayRelative Rate of Degradation
1-3 (Acidic)Protonated AmineAcid-catalyzed thioester hydrolysisSlow
6-8 (Neutral)Protonated AmineMinimal hydrolysisVery Slow
10-14 (Basic)Free AmineBase-catalyzed thioester hydrolysisRapid

Chemical Stability:

Beyond pH-mediated hydrolysis, the thioester can also react with other nucleophiles and is susceptible to oxidation. The thiol that can be generated upon hydrolysis is itself prone to oxidation, potentially forming disulfides, especially in the presence of air or other oxidizing agents. The stability of the compound in the presence of various reagents is a key consideration for its use in different chemical contexts.

Strategic Applications in Advanced Organic and Supramolecular Synthesis

S-(6-Aminohexyl) Benzenecarbothioate as a Versatile Acylating Agent

Thioesters are a class of "activated" carboxylic acid derivatives that exhibit a balance of reactivity and stability, making them excellent acylating agents. The benzenecarbothioate moiety in this compound serves as an efficient acyl donor. The reactivity of the thioester bond is significantly greater than that of an oxygen-based ester but generally less than that of an acid chloride, allowing for more controlled and selective acylation reactions under milder conditions.

The primary amine at the terminus of the hexyl chain provides a strategic handle for tethering the molecule to a substrate or another molecule of interest. Once anchored, the benzoyl group can be transferred to a variety of nucleophiles, such as amines, alcohols, or thiols. This dual functionality is particularly useful in multistep syntheses where sequential modification is required. For instance, the amine can be coupled to a solid support, creating a resin-bound acylating agent for use in solid-phase synthesis, simplifying purification by allowing excess reagents and byproducts to be washed away.

Table 1: Comparative Reactivity of Acylating Agents

Acylating Agent General Structure Relative Reactivity Leaving Group (X) Typical Reaction Conditions
Acid Chloride R-CO-Cl Very High Cl⁻ Anhydrous, often with a non-nucleophilic base
Acid Anhydride (B1165640) R-CO-O-CO-R High R-COO⁻ Anhydrous, can be heated
Thioester R-CO-SR' Moderate R'-S⁻ Neutral to slightly basic, often requires catalysis
Ester R-CO-OR' Low R'-O⁻ Requires strong acid or base catalysis and heat
Amide R-CO-NR'₂ Very Low R'₂N⁻ Requires very harsh conditions (strong acid/base, high heat)

Utilization in Native Chemical Ligation (NCL) and Related Protein Synthesis Methodologies

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large proteins from smaller, unprotected peptide fragments. nih.gov The reaction classically occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.govmdpi.com

This compound is an ideal tool for preparing the necessary peptide thioesters. A peptide synthesized via standard solid-phase peptide synthesis (SPPS) can be covalently attached to the primary amine of this compound. This conjugation yields a new, larger molecule: the original peptide now functionalized with a C-terminal hexyl benzenecarbothioate. This modified peptide is now activated for NCL.

The mechanism proceeds in two key steps:

Transthioesterification : The thiol side chain of an N-terminal cysteine residue from a second peptide attacks the carbonyl carbon of the benzenecarbothioate. This is a reversible step that forms a new thioester intermediate, linking the two peptides.

S-N Acyl Shift : The intermediate undergoes a rapid and irreversible intramolecular rearrangement where the cysteine's alpha-amino group attacks the newly formed thioester, creating a stable, native amide (peptide) bond at the ligation site. nih.gov

The use of a linker molecule like this compound provides flexibility in the design of synthetic strategies, allowing for the introduction of a flexible, non-peptidic spacer at the ligation junction.

Role as a Precursor for Complex Molecular Architectures and Building Blocks

The heterobifunctional nature of this compound makes it a powerful precursor for constructing complex molecular architectures. It acts as a molecular linker, capable of connecting two different chemical entities through orthogonal reactions.

Amine Reactivity : The primary amine can be selectively reacted with electrophiles such as carboxylic acids (to form amides), isocyanates (to form ureas), or aldehydes/ketones (to form imines, which can be subsequently reduced).

Thioester Reactivity : The benzenecarbothioate group can react with nucleophiles, most notably thiols, as seen in NCL.

This dual reactivity allows for the synthesis of well-defined conjugates. For example, a fluorescent dye containing a carboxylic acid could be coupled to the amine, while the thioester end is used to attach the entire construct to a cysteine-containing protein. This strategy is widely used to create fluorescently labeled proteins, FRET pairs, or to attach proteins to surfaces or nanoparticles in a site-specific manner.

Integration into Oligomer and Polymer Chemistry for Defined Structures

The structure of this compound lends itself to the synthesis of advanced polymers with defined structures and functionalities. It can be used as a specialized monomer or as a post-polymerization modification agent.

As a monomer, it can participate in step-growth polymerization. For example, polycondensation with a dicarboxylic acid would result in a polyamide chain where each repeating unit contains a pendant benzenecarbothioate group. This creates a polymer backbone decorated with reactive sites. These thioester groups can then be used for subsequent "grafting-to" reactions, where pre-synthesized chains (like peptides or other polymers) containing a terminal thiol are attached to the backbone. This approach allows for the creation of well-defined graft copolymers with precise control over side-chain identity and spacing.

Table 2: Polymer Synthesis Strategies Involving this compound

Strategy Description Resulting Polymer Architecture
Monomer Inclusion This compound is copolymerized with other monomers (e.g., dicarboxylic acids) via its amine group. Linear polymer (e.g., polyamide) with regularly spaced, reactive thioester side chains.
Chain-End Functionalization The amine group is used to initiate a polymerization (e.g., ring-opening polymerization of an NCA), or to terminate a living polymerization. Polymer chain with a thioester group at one specific terminus.
Post-Polymerization Modification A pre-existing polymer with electrophilic side chains (e.g., acyl chlorides) is reacted with the amine of the compound. Polymer with randomly distributed thioester side chains.

Contributions to Supramolecular Self-Assembly Processes

Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. When incorporated into larger molecules, this compound can introduce specific functionalities that drive or influence self-assembly.

The key interactions it can contribute to are:

π-π Stacking : The benzene (B151609) ring of the benzenecarbothioate moiety is an aromatic system capable of engaging in π-π stacking interactions. In molecules designed for self-assembly, these interactions can help direct the formation of ordered stacks or layered structures.

Hydrogen Bonding : After the amine or thioester groups have been reacted to form amides or other similar structures, the resulting N-H and C=O groups become potent hydrogen bond donors and acceptors. These directional interactions are fundamental drivers in the formation of many supramolecular structures, such as sheets and helices.

Hydrophobic Interactions : The six-carbon alkyl (hexyl) chain is a nonpolar segment that can participate in hydrophobic interactions, particularly in aqueous environments. This can drive the aggregation of molecules to minimize the unfavorable interaction of the alkyl chains with water, leading to the formation of micelles, vesicles, or other assemblies.

By strategically placing this building block within a larger molecular design, chemists can control the assembly pathways to create complex, functional supramolecular materials.

Advanced Applications in Bioconjugation Chemistry and Chemical Biology Tool Development

Design Principles for S-(6-Aminohexyl) Benzenecarbothioate-Based Bioconjugates

The design of bioconjugates utilizing this compound is guided by several key principles that leverage its distinct chemical features. The primary amine serves as a versatile nucleophile for conjugation, while the thioester provides a reactive site for acyl transfer reactions. The six-carbon hexyl chain acts as a flexible spacer, which is crucial for mitigating steric hindrance and preserving the biological activity of the conjugated molecules.

The core design principles include:

Orthogonality: The amine and thioester groups offer orthogonal reactivity. The amine can be selectively reacted with electrophiles like N-hydroxysuccinimide (NHS) esters or isothiocyanates, while the thioester is reserved for specific reactions such as native chemical ligation (NCL) with an N-terminal cysteine residue. This allows for sequential and controlled conjugation of different molecules.

Spacial Separation: The hexyl spacer arm is critical for separating the conjugated biomolecules, such as an oligonucleotide and a protein. Longer chain linkers, like the C6 chain in this compound, are employed when the proximity between the conjugated entities could lead to undesired interactions, such as fluorescence quenching or steric hindrance that might impair binding or enzymatic activity. biosyn.comtrilinkbiotech.com

Preservation of Function: A primary goal is to ensure that the conjugation process does not compromise the function of the biomolecule. The linker's length and flexibility help to position the attached molecule away from critical functional domains. For instance, in modifying oligonucleotides, the linker ensures that the nucleic acid sequence remains accessible for hybridization. biosyn.com

Modularity: The compound acts as a modular building block. The amine can be pre-functionalized with a reporter molecule (like a fluorophore), a targeting ligand, or a solid support before the thioester is used for conjugation to a peptide or protein. This modular approach simplifies the synthesis of complex bioconjugates.

Orthogonal Coupling Strategies Employing the Aminohexyl Thioester Moiety

Orthogonal coupling strategies are fundamental to the synthesis of complex bioconjugates, allowing for the stepwise and specific formation of multiple chemical bonds without the need for cumbersome protecting groups. The aminohexyl thioester moiety is well-suited for such strategies due to the distinct and non-interfering reactivity of its terminal functional groups. nih.gov

One of the most powerful orthogonal strategies involves the combination of amine chemistry and thioester-based ligation. nih.gov The primary amine can readily undergo acylation with activated esters (e.g., NHS esters) or reductive amination with aldehydes, while the thioester remains inert under these conditions. Subsequently, the thioester can be specifically reacted in a native chemical ligation (NCL) reaction with a peptide or protein bearing an N-terminal cysteine residue. This forms a stable, native amide bond at the ligation site. nih.gov

This dual reactivity enables a "two-step" sequential conjugation. For example, a fluorescent dye functionalized with an NHS ester can first be attached to the amine terminus of this compound. The resulting fluorescent thioester can then be ligated to a cysteine-containing protein. This approach ensures precise control over the placement of each component in the final bioconjugate.

Reaction Step Functional Group (on Linker) Reactant Resulting Linkage Orthogonality
Step 1 Primary Amine (-NH₂)NHS-ester, Isothiocyanate, AldehydeAmide, Thiourea, Secondary AmineThioester is non-reactive under these conditions
Step 2 Thioester (-SCOPh)N-terminal CysteineNative Amide BondAmine is already conjugated and stable

This table illustrates a typical orthogonal coupling strategy using an aminohexyl thioester linker.

Functionalization of Oligonucleotides and Nucleic Acid Derivatives

The covalent modification of oligonucleotides with functional moieties is crucial for their use in diagnostics, therapeutics, and nanotechnology. This compound, through its amine group, provides a key attachment point for such modifications. The amine group is typically introduced into the oligonucleotide structure during solid-phase synthesis using a corresponding phosphoramidite (B1245037) reagent.

Amino-modifiers can be incorporated at various positions within an oligonucleotide sequence to suit different application needs. biosyn.com

5'-End Modification: The most common site for modification is the 5'-terminus. biosyn.com This is achieved by adding an amino-linker phosphoramidite as the final step in automated DNA synthesis. trilinkbiotech.combiosyn.com This placement positions the functional group at the end of the nucleic acid chain, minimizing interference with hybridization. The primary amine introduced can then be post-synthetically coupled to a variety of molecules, including the benzoylthioate moiety to generate the this compound linkage. trilinkbiotech.com

Internal Modification: For applications requiring multiple labels or specific structural arrangements, amino linkers can be incorporated at internal positions within the oligonucleotide. This is accomplished using a modified nucleoside phosphoramidite that carries the linker on the base (e.g., on C5 of pyrimidines) or as a non-nucleosidic linker that replaces a standard phosphodiester bond.

Once the amino group is incorporated, it serves as a reactive handle for coupling with molecules containing NHS esters, isothiocyanates, or other amine-reactive groups. biosyn.com

Linker Length: The length of the alkyl chain (e.g., the C6 chain) is critical. Longer linkers are often used to increase the distance between the oligonucleotide and the attached molecule, which can be necessary to:

Reduce Steric Hindrance: A longer spacer can improve the accessibility of the oligonucleotide for hybridization or for interaction with enzymes like polymerases and ligases. biosyn.com

Enhance Binding Affinity: In the context of aptamers, an optimal linker length can properly orient a conjugated small molecule or peptide to enhance its binding to a target. Studies have shown that very short linkers can be less tolerated and may lead to errors or bias in enzymatic processes. nih.govresearchgate.net

Prevent Quenching: When attaching fluorescent dyes, a longer linker can prevent quenching of the fluorophore by the nucleobases. biosyn.com

Linker Composition: The chemical makeup of the linker affects its flexibility, hydrophilicity, and charge. While a simple alkyl chain like the hexyl group provides flexibility, more complex linkers incorporating polyethylene (B3416737) glycol (PEG) units can be used to increase hydrophilicity and bioavailability. The choice of linker composition is critical for applications such as DNA microarrays, where it can impact hybridization efficiency on a solid surface. biosyn.com

Research into ligase-catalyzed oligonucleotide polymerization has demonstrated that while longer linkers like hexane-1,6-diamine are effective, shorter linkers can negatively impact the efficiency and fidelity of the process. nih.govresearchgate.net This highlights the necessity of carefully selecting or tuning the linker properties for specific biological applications. nih.gov

Linker Property Influence on Oligonucleotide Conjugate Example Application
Length (e.g., C3 vs. C6 vs. C12) Affects steric hindrance, enzyme accessibility, and binding kinetics. biosyn.comnih.govOptimizing aptamer binding, ensuring efficient enzymatic ligation.
Composition (e.g., Alkyl vs. PEG) Modulates flexibility, solubility, and hydrophobicity. biosyn.comImproving hybridization on microarrays, enhancing in vivo stability.
Charge Can influence electrostatic interactions with the nucleic acid backbone or target molecules.Minimizing non-specific binding to surfaces or proteins.

This table summarizes the impact of linker properties on oligonucleotide function.

Peptide and Protein Conjugation Methodologies

The this compound linker enables the conjugation of peptides and proteins through two primary, orthogonal routes.

Amine-Directed Conjugation: The primary amine can be targeted for conjugation to proteins. A common strategy involves reacting the amine with accessible and nucleophilic lysine (B10760008) residues on the protein surface. utoronto.ca However, this method often results in a heterogeneous mixture of products because proteins typically have multiple lysine residues. A more controlled approach involves targeting the N-terminal amine of the protein, which often has a lower pKa than lysine ε-amino groups, allowing for pH-dependent selective modification.

Thioester-Directed Conjugation (Native Chemical Ligation): The benzoylthioester moiety is ideal for native chemical ligation (NCL). This powerful technique allows for the chemoselective reaction of a C-terminal thioester with an N-terminal cysteine residue of another peptide or protein. nih.gov The reaction proceeds via a transthioesterification step followed by an intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. This method is highly specific and proceeds under mild, aqueous conditions, making it ideal for modifying complex proteins without disrupting their folded structure.

A powerful strategy is to use this compound to bridge two different proteins or a peptide and a protein. For example, the amine end can be coupled to lysine residues on Protein A, functionalizing it with a thioester. This modified protein can then be specifically ligated to Protein B, which has been engineered to have an N-terminal cysteine.

Development of Biologically Responsive Linkers for Controlled Release Mechanisms

The development of linkers that cleave in response to specific biological stimuli is a cornerstone of modern drug delivery and diagnostics. While the thioester bond in this compound is primarily used for forming stable amide bonds via NCL, the principles of thioester chemistry can be adapted to create responsive systems.

Thioester bonds are generally more susceptible to hydrolysis than amide bonds and can be cleaved by certain enzymes or changes in the redox environment. However, for more precise control, the core structure can be incorporated into more sophisticated linker designs.

A key strategy involves designing linkers that release an amine-containing molecule in response to a specific trigger. For example, pH-sensitive linkers have been developed that can be tuned to release drugs at the lower pH found in endosomes or tumor microenvironments. nih.gov A phosphoramidate-based linker, for instance, can be designed to undergo hydrolysis at acidic pH, triggering the release of a payload attached via a primary amine. nih.gov The aminohexyl moiety of this compound could be the amine component in such a system. After the payload is released, the now-free amine could potentially be used for a secondary reaction or imaging application.

These "smart" linkers are crucial for applications such as antibody-drug conjugates (ADCs), where a cytotoxic drug must be kept inactive and attached to the antibody in circulation and then released only after the ADC has been internalized by a target cancer cell.

Integration in Materials Science and Nanotechnology Research

Surface Functionalization for Advanced Material Modification

The ability to tailor the surface properties of materials is crucial for a wide range of applications, from biocompatible implants to advanced electronics. S-(6-Aminohexyl) benzenecarbothioate can be employed to create functional surfaces with controlled chemical and physical characteristics.

The terminal amine group of this compound serves as a versatile anchor for its covalent attachment to a variety of solid supports and nanomaterials. This is often achieved through the formation of self-assembled monolayers (SAMs), particularly on noble metal surfaces like gold. acs.orgresearchgate.net The thiol generated in situ from the thioester or the amine itself can form a strong bond with the gold surface, leading to a densely packed and well-ordered monolayer. researchgate.netnih.govconicet.gov.ar This process can be adapted for various materials, as summarized in the table below.

MaterialFunctional Group for AttachmentLinkage Formed
Gold SurfacesAmine/ThiolAu-N / Au-S Bond
Silicon DioxideAmine (after surface activation)Si-O-Si-R-NH-
Carbon NanotubesAmine (with surface defects/functionalization)Covalent Amide/Imine Bonds
Quantum DotsAmineCoordination or Covalent Bond

This covalent attachment provides a stable and robust functionalization, which is essential for the long-term performance of the modified material. The benzenecarbothioate moiety then presents a new chemical functionality on the surface, which can be further modified or utilized for specific applications.

Beyond simple attachment, this compound plays a significant role in interfacial chemistry and surface engineering by allowing for the precise control of surface properties. The length of the hexyl chain influences the thickness and packing density of the monolayer, while the benzoyl group can impart specific wetting and adhesive characteristics. nih.gov

Furthermore, the thioester bond itself can be addressed chemically, allowing for post-assembly modification of the surface. For example, the thioester can be cleaved under specific conditions to reveal a thiol group, which can then participate in further reactions, such as thiol-ene click chemistry or disulfide bond formation. This "on-surface" chemistry enables the creation of complex and dynamic interfaces.

Incorporation into Polymer and Composite Systems

The integration of this compound into polymers and composites can impart novel functionalities to these materials. rsc.orgwarwick.ac.ukresearchgate.net The amine group can act as a monomer or a grafting point, allowing the molecule to be incorporated into a wide range of polymer architectures.

Once incorporated, the thioester group can serve multiple purposes. It can act as a latent reactive site for cross-linking or post-polymerization modification. For instance, aminolysis of the thioester with a diamine could lead to the formation of cross-linked materials with enhanced mechanical properties. The presence of thioester moieties within a polymer matrix can also influence its thermal and mechanical properties. warwick.ac.uk

Polymer SystemMethod of IncorporationPotential Application
PolyamidesCo-polymerizationEnhanced thermal stability
PolyimidesCo-polymerizationHigh-performance composites
Epoxy ResinsCuring agentToughened thermosets
PolyacrylatesGrafting-to/fromFunctional coatings

Development of Advanced Functional Materials

The true potential of this compound in materials science lies in the development of advanced functional materials that can respond to external stimuli or exhibit self-healing properties. rsc.orgnih.gov

The thioester bond is susceptible to cleavage by various stimuli, including changes in pH, redox potential, or the presence of specific nucleophiles like thiols. nih.govresearchgate.netnih.gov This property can be harnessed to design stimuli-responsive materials. For example, a hydrogel cross-linked with a polymer containing this compound could be designed to degrade and release an encapsulated drug in a reductive environment, such as that found inside cancer cells. nih.gov

The cleavage of the thioester results in a change in the material's properties, such as swelling, degradation, or a change in solubility, which forms the basis of its responsive behavior.

The thioester linkage is a key player in dynamic covalent chemistry, particularly through thiol-thioester exchange reactions. researchgate.netresearchgate.netacs.org This exchange reaction allows for the reversible formation and breaking of covalent bonds, which can be exploited to create self-healing polymer systems. rsc.orgnih.gov

If a polymer network is damaged, the dynamic thiol-thioester exchange can allow the polymer chains to rearrange and reform connections across the damaged interface, leading to the restoration of the material's mechanical integrity. This process can be triggered by heat or a catalyst. The table below outlines the key aspects of this dynamic chemistry.

Dynamic ChemistryThiol-Thioester Exchange
Mechanism A free thiol attacks the thioester, leading to the formation of a new thioester and the release of a new thiol.
Stimuli Heat, base catalysis, presence of free thiols.
Application Self-healing polymers, vitrimers, malleable thermosets.

By incorporating this compound into polymer networks, materials with intrinsic self-healing capabilities can be developed, extending their lifespan and improving their reliability.

Despite extensive research, no specific information is publicly available regarding the use of the chemical compound “this compound” in the context of supramolecular engineering of nanoscale constructs and assemblies. Consequently, the requested article section cannot be generated with the required level of detail and scientific accuracy.

Analytical Methodologies for Research and Comprehensive Characterization of S 6 Aminohexyl Benzenecarbothioate

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound. For S-(6-Aminohexyl) benzenecarbothioate, a combination of NMR, HRMS, IR, Raman, and UV-Vis spectroscopy would be employed for a comprehensive structural analysis.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: This technique would provide information about the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the hexyl chain, and the amine protons. The chemical shifts, integration of signals, and coupling patterns would allow for the complete assignment of the proton signals to their respective positions in the molecule.

¹³C NMR: This would reveal the number of different carbon environments. Signals corresponding to the carbonyl carbon of the thioester, the aromatic carbons, and the aliphatic carbons of the hexyl chain would be expected at characteristic chemical shifts.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) would need to be determined experimentally.

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Aromatic Protons7.2 - 8.0125 - 140
Methylene (adjacent to S)~3.0~35
Methylene (adjacent to N)~2.7~40
Other Methylene Protons1.3 - 1.725 - 30
Amine ProtonsVariable (depends on solvent and concentration)-
Carbonyl Carbon-~190

Note: This table is illustrative and does not represent actual experimental data.

HRMS is used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS would provide a high-resolution mass measurement of the molecular ion, which could be compared to the calculated theoretical mass to confirm the chemical formula (C₁₃H₁₉NOS).

Both IR and Raman spectroscopy probe the vibrational modes of molecules, providing information about the functional groups present. kurouskilab.comnih.gov These techniques are often complementary. kurouskilab.com

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, a strong C=O stretching of the thioester, and C=C stretching of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups, but with different intensities for certain vibrations compared to IR spectroscopy. kurouskilab.com For instance, the C=S bond and the aromatic ring vibrations might show strong signals in the Raman spectrum.

A table of expected vibrational frequencies is provided below.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (Amine)Stretch3300 - 35003300 - 3500
C-H (Aromatic)Stretch3000 - 31003000 - 3100
C-H (Aliphatic)Stretch2850 - 29602850 - 2960
C=O (Thioester)Stretch1660 - 16901660 - 1690
C=C (Aromatic)Stretch1450 - 16001450 - 1600

Note: This table is illustrative and does not represent actual experimental data.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzene ring and the thioester group in this compound would result in characteristic absorption bands in the UV region. The position and intensity of these bands are related to the extent of conjugation in the molecule. The analysis of the UV-Vis spectrum would help in understanding the electronic structure of the chromophore.

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating the compound of interest from any impurities and for determining its purity.

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. For this compound, a reverse-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase and a polar mobile phase. The purity of the compound would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

A hypothetical set of HPLC conditions is outlined in the table below.

Parameter Condition
Column C18 reverse-phase
Mobile Phase Gradient of water and acetonitrile (B52724) (with a possible additive like formic acid)
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength corresponding to the absorbance maximum of the compound
Injection Volume 10 µL

Note: This table is illustrative and does not represent actual experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of this compound by GC-MS can be challenging due to the polarity of the primary amine group, which can lead to poor peak shape and thermal instability. vt.edu To overcome these limitations, derivatization of the amino group is a common strategy to increase volatility and improve chromatographic performance. iu.eduresearchgate.net

Derivatization: The primary amino group of this compound can be converted to a less polar, more volatile derivative through reactions such as acylation or silylation. iu.edusigmaaldrich.com

Acylation: Reaction with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) would yield the corresponding N-(6-(benzoylthio)hexyl)trifluoroacetamide. This derivative is more volatile and exhibits better chromatographic behavior. h-brs.de

Silylation: Treatment with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups, significantly increasing the compound's volatility. iu.edu

Once derivatized, the sample can be introduced into the GC-MS system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound and any potential byproducts from its synthesis.

Expected Mass Spectrometry Fragmentation: The mass spectrum of the derivatized this compound would be expected to show characteristic fragments. For instance, cleavage of the thioester bond could produce a benzoyl cation (m/z 105), while fragmentation of the hexyl chain would result in a series of ions separated by 14 mass units (corresponding to CH₂ groups).

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. azom.comvelp.com This method determines the mass percentages of the constituent elements, typically carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O). measurlabs.com The experimental results are then compared with the theoretical values calculated from the proposed molecular formula.

For this compound, with the molecular formula C₁₃H₁₉NOS, the theoretical elemental composition can be calculated. The process involves combusting a small, precisely weighed sample in an oxygen-rich environment. mt.com The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified to determine the percentage of each element. mdpi.com A close correlation between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity.

Table 1: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₁₃H₁₉NOS

Element Theoretical Mass % Hypothetical Experimental Mass %
Carbon (C) 65.78 65.75
Hydrogen (H) 8.07 8.10
Nitrogen (N) 5.90 5.88
Oxygen (O) 6.74 6.77

Note: Experimental values are hypothetical and serve as an example of what would be expected for a pure sample.

X-ray Crystallography for Solid-State Structural Elucidation

The first and often most challenging step in X-ray crystallography is the growth of a high-quality single crystal of the compound. nih.gov Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. wikipedia.org

By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be constructed. nih.gov This electron density map is then used to build a model of the molecular structure. For this compound, an X-ray crystal structure would reveal:

The planarity of the benzene ring and the geometry of the thioester group.

The conformation of the flexible hexylamino chain, which may be influenced by intermolecular interactions in the crystal lattice.

The nature of intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the packing of the molecules in the crystal.

The successful crystallographic analysis of this compound would provide unambiguous proof of its chemical structure and offer insights into its solid-state properties.

Theoretical and Computational Chemistry Approaches to S 6 Aminohexyl Benzenecarbothioate

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For S-(6-Aminohexyl) benzenecarbothioate, methods like Density Functional Theory (DFT) are invaluable for exploring its electronic structure and bonding characteristics. nih.govmdpi.com

Key areas of investigation include:

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. nih.gov The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and susceptibility to electronic excitation. For this compound, the HOMO is likely to be localized on the electron-rich sulfur atom and the benzene (B151609) ring, while the LUMO may be centered on the carbonyl group of the thioester.

Electron Density Distribution and Charge Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can provide a detailed picture of the electron density distribution, revealing the nature of the covalent and non-covalent interactions within the molecule. latrobe.edu.au This analysis helps in quantifying the partial atomic charges, which are essential for understanding intermolecular interactions.

Molecular Electrostatic Potential (MESP): MESP maps are powerful tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.com In this compound, the MESP would likely show negative potential around the carbonyl oxygen and the sulfur atom, indicating susceptibility to electrophilic attack, and a positive potential around the amine group's hydrogen atoms, making it a site for nucleophilic interaction. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound.
PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.8 DReflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry provides the tools to model chemical reactions, offering insights into their mechanisms, kinetics, and thermodynamics. For a molecule like this compound, this is crucial for understanding its synthesis, degradation, and potential biochemical reactions, such as aminolysis or hydrolysis of the thioester bond. researchgate.netmdpi.com

Mapping Reaction Coordinates: By systematically changing the geometry of the reacting system, a potential energy surface can be mapped out. This surface reveals the minimum energy pathways from reactants to products.

Locating Transition States: A key goal is to identify the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Various algorithms can be employed to locate these first-order saddle points on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (barrier), which is a primary determinant of the reaction rate. researchgate.net Computational methods can predict these barriers, allowing for a comparison of different potential reaction pathways. For instance, one could computationally compare the activation energy for the hydrolysis of the thioester bond versus a potential intramolecular reaction involving the amino group.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound.
ReactionComputational MethodCalculated Activation Energy (kcal/mol)Implication
Thioester Hydrolysis (Neutral)DFT with solvent model25.5Suggests a relatively slow reaction under neutral conditions.
Thioester Hydrolysis (Base-catalyzed)DFT with solvent model15.2Indicates a significantly faster reaction in the presence of a base.
Intramolecular AminolysisDFT with solvent model22.8Suggests that cyclization via attack of the amine on the thioester is kinetically plausible.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are the preferred method for exploring the conformational landscape and dynamics of flexible molecules like this compound. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape over time. tandfonline.com

Conformational Flexibility: The six-carbon aminohexyl chain provides significant conformational flexibility. aip.orgnih.gov MD simulations can be used to explore the accessible conformations of this chain, such as the distribution of trans and gauche dihedral angles, and to identify the most stable conformers in different environments (e.g., in a vacuum, in water, or near a surface). researchgate.net

Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can provide a realistic description of how the solvent organizes around the solute and influences its conformation and dynamics. This is particularly important for this compound, which has both hydrophobic (benzene ring, alkyl chain) and hydrophilic (amine, thioester) regions.

Intermolecular Interactions: MD simulations are excellent for studying how molecules interact with each other or with larger systems like proteins or membranes. For example, simulations could model the interaction of the primary amine with a negatively charged surface or the binding of the benzenecarbothioate moiety within a hydrophobic pocket of an enzyme.

In Silico Design and Prediction of Derivative Properties and Reactivity

Computational methods are integral to modern drug discovery and materials science, enabling the in silico design of new molecules with desired properties. nih.govacs.org Starting from the this compound scaffold, new derivatives can be designed and their properties predicted computationally before any synthetic work is undertaken.

Quantitative Structure-Activity Relationships (QSAR): If experimental data is available for a set of related compounds, QSAR models can be built to correlate structural features with biological activity or other properties. researchgate.net These models can then be used to predict the activity of newly designed derivatives of this compound.

Virtual Screening and Docking: If a biological target (e.g., an enzyme) is known, molecular docking can be used to predict the binding mode and affinity of designed derivatives. This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates for synthesis and testing. For instance, derivatives with modified benzene ring substituents could be docked into an enzyme active site to predict their potential as inhibitors. nih.gov

Predicting Reactivity: Computational tools can predict how modifications to the molecular structure will affect its reactivity. scispace.comnih.gov For example, adding electron-withdrawing or electron-donating groups to the benzene ring would alter the electrophilicity of the thioester's carbonyl carbon, and the magnitude of this effect can be quantified using quantum chemical calculations.

Development of Force Fields and Parameter Sets for Molecular Modeling

The accuracy of molecular dynamics simulations is critically dependent on the quality of the force field, which is a set of equations and associated parameters that describe the potential energy of the system. While standard force fields like AMBER and CHARMM are well-parameterized for common biomolecules, they may lack accurate parameters for less common functional groups like thioesters. uiuc.edunih.gov

Parameterization Strategy: For this compound, it would be necessary to develop or validate parameters for the thioester moiety and the linkages connecting it to the benzene ring and the alkyl chain. researchgate.net This is typically done by fitting the force field parameters to high-level quantum chemical calculations of small model compounds that represent the chemical environment of interest. arxiv.org

Target Data: The quantum chemical data used for fitting can include optimized geometries, vibrational frequencies, and potential energy profiles for bond stretching, angle bending, and dihedral rotation. Partial atomic charges are often derived to reproduce the quantum mechanical electrostatic potential. nih.gov

Validation: Once new parameters are developed, they must be validated by performing simulations on known systems and comparing the results to experimental data, such as densities, heats of vaporization, or conformational preferences. The General Amber Force Field (GAFF) provides a framework for developing parameters for organic molecules that are compatible with standard biomolecular force fields. ambermd.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.